ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate
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Description
“Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate” is a chemical compound with the molecular formula C16H23N7O2 . It has an average mass of 345.400 Da and a monoisotopic mass of 345.191315 Da . This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves the use of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various applications in drug design . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold . This scaffold is isoelectronic with that of purines, making it a potential surrogate for the purine ring . The choice of substituents on the TP ring can also make it a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the properties and methods of synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold . The TP heterocycle has proven to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H23N7O2), average mass (345.400 Da), and monoisotopic mass (345.191315 Da) . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Chemical Synthesis and Derivatives
- Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is involved in the synthesis of complex heterocyclic compounds, including triazolo[1,5-a]pyrimidines and pyridine-based heterocycles. These compounds are crucial in developing new pharmaceuticals and materials due to their unique chemical properties and biological activities (Bayomi et al., 1999), (Khaligh et al., 2020).
- Researchers have synthesized structural analogs of antituberculous agents and evaluated their tuberculostatic activity, showcasing the potential of this compound derivatives in treating tuberculosis (Titova et al., 2019).
Biological Activities and Potential Applications
- The synthesis and insecticidal assessment of heterocycles incorporating thiadiazole moiety against cotton leafworm, Spodoptera littoralis, indicate the potential agricultural applications of this compound derivatives in pest management (Fadda et al., 2017).
- Some derivatives have been synthesized and screened for their antimicrobial activity, highlighting their potential as novel antimicrobial agents in medical research and treatment strategies (El‐Kazak & Ibrahim, 2013).
Novel Synthesis Methods and Green Chemistry
- Innovative methods for synthesizing 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using environmentally friendly additives suggest an interest in developing greener synthesis pathways that reduce hazardous waste and employ non-toxic, recyclable catalysts (Khaligh et al., 2020).
Properties
IUPAC Name |
ethyl 1-(7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-2-25-15(24)11-6-5-9-23(10-11)16-17-13-12(19-21-20-13)14(18-16)22-7-3-4-8-22/h11H,2-10H2,1H3,(H,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORBZTJZEIAXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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